molecular formula C22H28O7 B13920330 Dide-O-methylgrandisin CAS No. 112572-55-1

Dide-O-methylgrandisin

Cat. No.: B13920330
CAS No.: 112572-55-1
M. Wt: 404.5 g/mol
InChI Key: CAUANPLJFMVCHO-LGYONYEGSA-N
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Description

Dide-O-methylgrandisin is a diaryltetrahydrofuran type neolignan, a class of phenylpropanoids. It is derived from the plant species Licaria aurea, which belongs to the Lauraceae family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dide-O-methylgrandisin involves several steps, starting from basic phenylpropanoid unitsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dide-O-methylgrandisin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Dide-O-methylgrandisin has several scientific research applications:

Mechanism of Action

The mechanism of action of Dide-O-methylgrandisin involves its interaction with various molecular targets. It is believed to exert its effects through pathways related to oxidative stress and inflammation. The exact molecular targets are still under investigation, but it is thought to modulate the activity of enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

    Grandisin: Another diaryltetrahydrofuran neolignan with similar structural features.

    Virolongin A and B: Neolignans with comparable biological activities.

    De-O-methylgrandisin: A closely related compound with slight structural differences.

Uniqueness

Dide-O-methylgrandisin stands out due to its specific methoxy group arrangement, which may confer unique reactivity and biological properties

Properties

CAS No.

112572-55-1

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12-,21-,22-/m1/s1

InChI Key

CAUANPLJFMVCHO-LGYONYEGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C

Origin of Product

United States

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